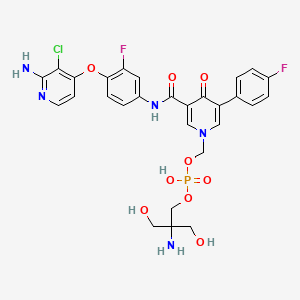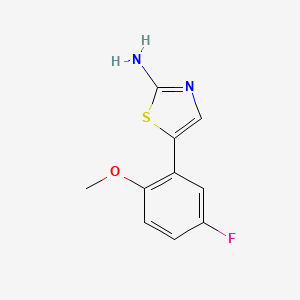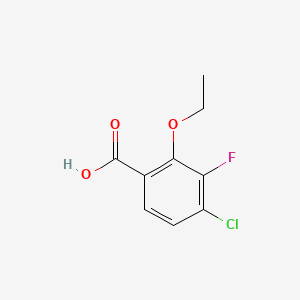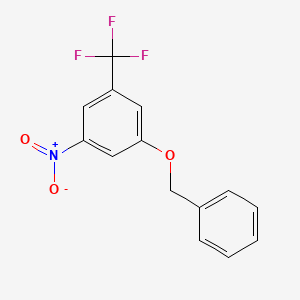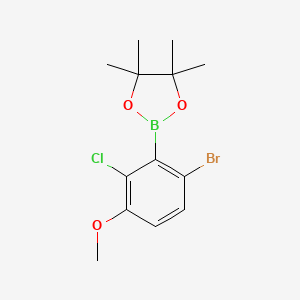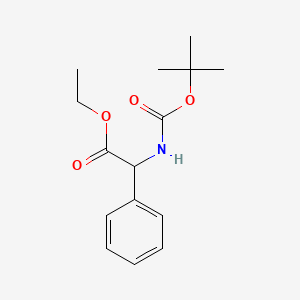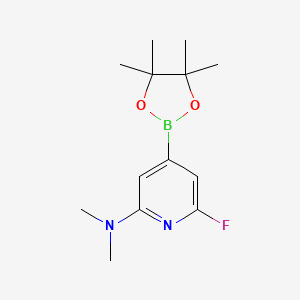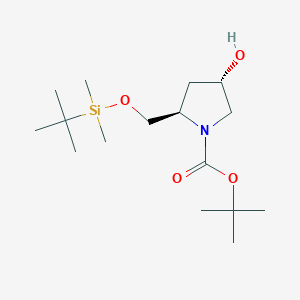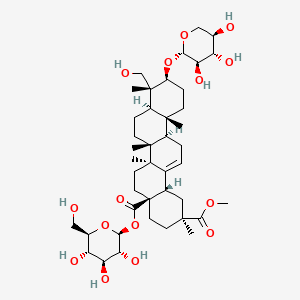![molecular formula C12H11BrO3 B14030980 (4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one](/img/structure/B14030980.png)
(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one is a complex organic compound characterized by its unique structure, which includes a bromine atom and a tetrahydropyrano[4,3-b]chromen core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the tetrahydropyrano[4,3-b]chromen core. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyranochromen derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its bromine atom and chromen core can interact with various biological molecules, making it a useful probe in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one involves its interaction with specific molecular targets. The bromine atom and chromen core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4aR,10aS)-3-Bromo-4a-chloro-10a-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-6,8-dihydroxy-2,2,7-trimethyl-3,4,4a,10a-tetrahydro-2H-benzo[g]chromene-5,10-dione
- (3R,4aR,10aS)-3-Bromo-4a-chloro-6,8-dihydroxy-2,2,7-trimethyl-10a-{[(1S,2S,4R)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]hept-2-yl]methyl}-3,4,4a,10a-tetrahydro-2H-benzo[g]chromene-5,10-dione
Uniqueness
What sets (4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one apart from similar compounds is its specific stereochemistry and the presence of the bromine atom at the 8-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H11BrO3 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
(4aR,10aS)-8-bromo-3,4,4a,10a-tetrahydro-1H-pyrano[4,3-b]chromen-10-one |
InChI |
InChI=1S/C12H11BrO3/c13-7-1-2-10-8(5-7)12(14)9-6-15-4-3-11(9)16-10/h1-2,5,9,11H,3-4,6H2/t9-,11+/m0/s1 |
InChI-Schlüssel |
GJCJFGFXYGSTIE-GXSJLCMTSA-N |
Isomerische SMILES |
C1COC[C@H]2[C@@H]1OC3=C(C2=O)C=C(C=C3)Br |
Kanonische SMILES |
C1COCC2C1OC3=C(C2=O)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



